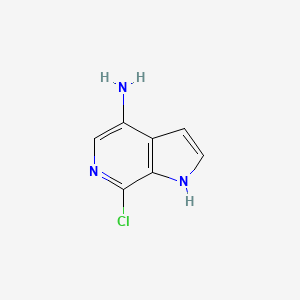

4-Amino-7-chloro-6-azaindole

描述

Overview of Azaindole Scaffolds as Indole (B1671886) and Purine (B94841) Bioisosteres

Azaindoles are a class of compounds where a nitrogen atom replaces one of the carbon atoms in the benzene (B151609) ring of an indole molecule. researchgate.netpharmablock.com There are four possible positional isomers: 4-azaindole (B1209526), 5-azaindole, 6-azaindole (B1212597), and 7-azaindole (B17877). researchgate.net This substitution has profound implications for the molecule's physicochemical properties. Azaindoles are recognized as effective bioisosteres of both the indole and purine ring systems. researchgate.netpharmablock.com

Bioisosteric replacement is a key strategy in drug design, where a part of a molecule is replaced by another with similar spatial and electronic characteristics to improve its biological properties. The introduction of a nitrogen atom into the indole scaffold can modulate properties such as solubility, lipophilicity (LogP), pKa, and metabolic stability. digitellinc.com Furthermore, the pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor, providing an additional interaction point with biological targets, which can lead to enhanced binding affinity and potency. pharmablock.com This bioisosteric relationship with purines is particularly relevant in the design of kinase inhibitors, as the azaindole core can mimic the adenine (B156593) fragment of ATP, a key substrate for kinases. pharmablock.commdpi.com

The Prominence of the 6-Azaindole Nucleus in Contemporary Pharmaceutical Research

While all azaindole isomers have found applications in drug discovery, the 6-azaindole nucleus has been featured in a number of biologically active compounds. researchgate.netresearchgate.net Although perhaps less studied than the 7-azaindole isomer, 6-azaindole derivatives have shown significant potential, particularly in the development of anticancer and antiviral agents. researchgate.netdigitellinc.com For instance, certain 6-azaindole derivatives have been investigated as inhibitors of HIV-1 attachment. rsc.org

The utility of the 6-azaindole scaffold is further highlighted by its incorporation into molecules targeting various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. researchgate.netdntb.gov.ua The development of synthetic methodologies to construct and functionalize the 6-azaindole core has been an active area of research, enabling the exploration of a wide chemical space around this scaffold. dntb.gov.uanih.govacs.orgorganic-chemistry.org These synthetic advancements have made diversely substituted 6-azaindoles more accessible for screening and optimization in drug discovery programs. dntb.gov.ua

Strategic Importance of Multi-Substituted 6-Azaindoles in Ligand Design, with a Focus on 4-Amino-7-chloro-6-azaindole as a Representative Structure

The strategic functionalization of the 6-azaindole core with multiple substituents is a powerful approach to fine-tune the pharmacological profile of a ligand. The introduction of different groups at various positions on the bicyclic ring can modulate potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. digitellinc.com The development of multi-substituted azaindoles has been crucial in the design of targeted therapies, including kinase inhibitors for diseases such as cancer. nih.govmdpi.com

The combination of these substituents on the 6-azaindole scaffold makes this compound an interesting building block for chemical libraries aimed at discovering novel therapeutic agents. Its structure suggests potential as a kinase inhibitor, building on the established role of amino-azaindole scaffolds in this area. nih.govacs.org

Compound Data

Below are tables detailing the properties of this compound and a list of compounds mentioned in this article.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine | PubChem |

| Molecular Formula | C₇H₆ClN₃ | PubChem |

| Molecular Weight | 167.60 g/mol | PubChem |

| CAS Number | 1000340-80-6 | ChemicalBook |

Note: Data retrieved from public chemical databases.

Structure

3D Structure

属性

IUPAC Name |

7-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-6-4(1-2-10-6)5(9)3-11-7/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORBRPOTKAOEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CN=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 7 Chloro 6 Azaindole and Its Precursors

Contemporary Approaches to the Construction of the 6-Azaindole (B1212597) Ring System

The assembly of the bicyclic 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a critical step in the synthesis of the target compound. Modern organic synthesis has seen a shift towards more efficient and versatile methods, with palladium-catalyzed reactions, nucleophilic substitutions, and regioselective cyclizations being at the forefront.

Palladium-Catalyzed Cascade Reactions for Azaindole Formation

Palladium-catalyzed cascade reactions have emerged as a powerful tool for the rapid construction of complex heterocyclic systems from simple starting materials. acs.orgnih.govresearchtrend.netvu.nl These one-pot processes, which involve multiple bond-forming events without the isolation of intermediates, offer high atom economy and procedural simplicity. researchtrend.net A notable example is the cascade C-N cross-coupling/Heck reaction for the synthesis of substituted 4-, 5-, 6-, and 7-azaindoles. acs.orgnih.gov This approach utilizes readily available amino-o-bromopyridines and alkenyl bromides. acs.orgnih.gov

The reaction typically employs a catalyst system comprising a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), a bulky electron-rich phosphine (B1218219) ligand like XPhos, and a base, commonly sodium tert-butoxide (t-BuONa). acs.orgnih.gov The cascade is initiated by the formation of an imine, followed by a palladium-catalyzed intramolecular Heck reaction to construct the pyrrole (B145914) ring of the azaindole core. acs.org

Table 1: Palladium-Catalyzed Cascade Reaction for Azaindole Synthesis

| Starting Materials | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amino-o-bromopyridines, Alkenyl bromides | Pd2(dba)3/XPhos/t-BuONa | Substituted Azaindoles | Moderate to Good | acs.orgnih.gov |

Nucleophilic Heteroaromatic Substitution (SNHetar) for Haloazaindole Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic systems, such as halo-substituted pyridines and azaindoles. nih.govmdpi.com The presence of the electron-withdrawing nitrogen atom in the pyridine (B92270) ring facilitates nucleophilic attack, making SNAr a viable strategy for introducing various substituents. nih.gov

In the context of haloazaindole functionalization, a halogen atom on the pyridine ring can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This method is particularly useful for late-stage functionalization, allowing for the diversification of complex molecular scaffolds. nih.gov The efficiency of the SNAr reaction is influenced by the nature of the halogen (F > Cl > Br > I), the position of the halogen relative to the ring nitrogen, and the nucleophilicity of the attacking species. nih.govmdpi.com While direct SNAr on an unsubstituted halo-azaindole can be challenging, the reaction is often employed on activated substrates or in the presence of a catalyst.

Regioselective Cyclization and Annulation Protocols for Substituted Azaindoles

Regioselective cyclization and annulation reactions provide another powerful avenue for the synthesis of substituted azaindoles. researchgate.netnih.govmdpi.com These methods involve the formation of the pyrrole ring onto a pre-functionalized pyridine precursor, allowing for precise control over the substitution pattern of the final product.

One such approach is the formal [4+1]-cyclization of 3-amino-4-methylpyridines with electrophilic reagents like trifluoroacetic anhydride (B1165640) (TFAA). chemrxiv.orgrsc.orgresearchgate.net This method allows for the scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. chemrxiv.orgrsc.orgresearchgate.net The reaction proceeds through the activation of the methyl group, followed by cyclization to form the pyrrole ring. chemrxiv.orgrsc.org

Annulation protocols, such as the [4+2] annulation of para-quinone methides with various partners, have also been developed for the synthesis of heterocyclic systems, and the principles of such reactions can be conceptually extended to the construction of aza-heterocycles. chim.it These reactions often utilize a catalyst to control the regioselectivity of the cyclization. chim.it

Specific Routes to 4-Aminated and 7-Chlorinated 6-Azaindole Derivatives

The introduction of an amino group at the C-4 position and a chlorine atom at the C-7 position of the 6-azaindole core requires specific synthetic strategies that can overcome the challenges of regioselectivity.

Introduction of Amino Functionalities at the C-4 Position

The direct amination of the C-4 position of a pre-formed 6-azaindole ring can be challenging. Therefore, strategies often involve the use of starting materials that already contain the necessary nitrogen functionality or can be easily converted to an amino group. One approach involves the use of substituted aminopyridines as precursors in the construction of the azaindole ring. acs.orgresearchgate.net For instance, a palladium-catalyzed cascade C-N cross-coupling/Heck reaction starting from 4-amino-3-bromopyridine (B79700) can be envisioned to yield a 4-amino-azaindole derivative. acs.org

Another strategy involves the reduction of a nitro group at the C-4 position. Nitropyridine precursors can be used to construct the azaindole ring, and the nitro group can subsequently be reduced to an amino group using standard reducing agents. researchgate.net

Selective Halogenation Strategies at the C-7 Position of 6-Azaindoles

The selective introduction of a chlorine atom at the C-7 position of the 6-azaindole scaffold is a non-trivial transformation due to the presence of multiple reactive sites. Direct C-H halogenation often lacks regioselectivity. rsc.org

One effective strategy for regioselective chlorination involves the use of a directing group. For example, rhodium-catalyzed C-H chlorination of 7-azaindoles has been achieved using the azaindole itself as a directing group, with 1,2-dichloroethane (B1671644) (DCE) serving as the chlorinating agent. acs.orgnih.gov This methodology provides a direct route to ortho-chlorinated azaindoles. acs.orgnih.gov

An alternative approach for selective chlorination at a position adjacent to the ring nitrogen involves the formation of an N-oxide. pharmablock.comchemicalbook.com Treatment of the azaindole with an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) forms the N-oxide, which then activates the adjacent C-H bond towards nucleophilic attack. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl3) can lead to the desired chlorinated product. pharmablock.comchemicalbook.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Amino-7-chloro-6-azaindole |

| Tris(dibenzylideneacetone)dipalladium(0) |

| XPhos |

| Sodium tert-butoxide |

| Trifluoroacetic anhydride |

| m-Chloroperoxybenzoic acid |

| Phosphorus oxychloride |

Orthogonal Protecting Group Strategies in the Synthesis of this compound

The synthesis of complex, polyfunctional molecules such as this compound often necessitates the use of protecting groups to temporarily mask reactive sites and ensure selective transformations. In the case of this compound, two key functional groups typically require protection to facilitate synthetic manipulations: the 4-amino group and the pyrrole nitrogen (N-1) of the azaindole core. An orthogonal protecting group strategy is particularly advantageous, as it allows for the selective removal of one protecting group in the presence of another, enabling sequential functionalization of the molecule. nih.gov This approach offers precise control over the synthetic route, minimizing side reactions and maximizing yield.

The principle of orthogonality relies on employing protecting groups that are stable under a specific set of reaction conditions while being labile under a different, non-interfering set of conditions. nih.gov For the dual protection of the 4-amino and N-1 positions of the 6-azaindole scaffold, a common and effective orthogonal strategy involves the pairing of an acid-labile protecting group for the amino function and a base-labile or fluoride-labile group for the azaindole nitrogen.

A frequently employed acid-labile protecting group for aromatic amines is the tert-butoxycarbonyl (Boc) group. The Boc group is readily introduced by treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. It is stable to a wide range of non-acidic reagents but can be cleanly removed with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

For the protection of the azaindole nitrogen, several options are available that are compatible with the Boc group on the amino function. Sulfonyl protecting groups, such as benzenesulfonyl (Bs) or p-toluenesulfonyl (Ts), are robust and can be introduced by reacting the azaindole with the corresponding sulfonyl chloride in the presence of a base. These groups are stable to the acidic conditions required for Boc deprotection but can be cleaved under basic conditions, for instance, with aqueous sodium hydroxide (B78521) or magnesium in methanol. This acid-stable/base-labile combination represents a classic example of an orthogonal protection scheme.

Another effective protecting group for the azaindole nitrogen is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group is introduced using SEM-Cl and a base. It is stable to a variety of conditions, including the acidic cleavage of a Boc group. The removal of the SEM group is typically achieved under milder, specific conditions, most commonly with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). The use of a silyl-based protecting group like SEM, which is removed by fluoride ions, provides another layer of orthogonality to the acid-labile Boc group.

The table below summarizes a potential orthogonal protecting group strategy for the synthesis of this compound derivatives.

Table 1: Orthogonal Protecting Group Strategy for this compound

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Orthogonal To |

|---|---|---|---|---|---|

| 4-Amino Group | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP, Et₃N) | Acid (e.g., TFA, HCl) | Sulfonyl (Bs, Ts), SEM |

| Azaindole Nitrogen (N-1) | Benzenesulfonyl | Bs | Benzenesulfonyl chloride (Bs-Cl), Base (e.g., NaH) | Base (e.g., NaOH, Mg/MeOH) | Boc |

| Azaindole Nitrogen (N-1) | 2-(Trimethylsilyl)ethoxymethyl | SEM | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Base (e.g., NaH) | Fluoride source (e.g., TBAF) | Boc |

The selection of a specific orthogonal strategy depends on the planned subsequent reaction steps. For instance, if a reaction requires strongly basic conditions, a Boc/SEM pairing would be preferable to a Boc/sulfonyl pairing. Conversely, if a fluoride-sensitive group is to be introduced, the Boc/sulfonyl strategy would be more appropriate. The careful selection and application of such orthogonal protecting group strategies are crucial for the successful and efficient synthesis of complex and highly functionalized azaindole derivatives like this compound.

Structure Activity Relationship Sar and Molecular Recognition Studies of 4 Amino 7 Chloro 6 Azaindole Derivatives

Elucidating the Influence of Substitution at C-4 and C-7 on Biological Profiles

The 4-amino group is a critical functional moiety that primarily acts as a hydrogen bond donor. In the context of the 6-azaindole (B1212597) scaffold, this group can establish key interactions with hydrogen bond acceptor residues (such as aspartate, glutamate, or backbone carbonyls) in a protein's active site. This interaction is often crucial for anchoring the ligand in the correct orientation for optimal binding affinity.

The azaindole nucleus itself is an effective bioisostere of the adenine (B156593) moiety of ATP, and its nitrogen atoms frequently form hydrogen bonds with the hinge region of protein kinases. nih.gov The addition of a 4-amino group provides a further hydrogen bond donor, potentially enhancing binding affinity and modulating selectivity. The precise role and contribution of the 4-amino group depend on the topology of the target's binding site. Its ability to form stable, directional hydrogen bonds is a cornerstone of the molecular recognition process for this class of compounds.

Table 1: Potential Hydrogen Bonding Sites in 4-Amino-7-chloro-6-azaindole

| Functional Group | Position | Hydrogen Bonding Capability | Potential Interacting Partner (in Protein) |

|---|---|---|---|

| Pyrrole (B145914) N-H | N-1 | Donor | Carbonyl oxygen, Asp, Glu |

| Pyridine (B92270) Nitrogen | N-6 | Acceptor | Lys, Arg, Ser, Backbone N-H |

| Amino Group (-NH2) | C-4 | Donor | Carbonyl oxygen, Asp, Glu, Ser, Thr |

The chlorine atom at the C-7 position introduces significant stereoelectronic effects that can profoundly influence the pharmacological profile of the molecule. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect, which can modulate the acidity of the pyrrole N-H and the basicity of the pyridine nitrogen. This alteration of the scaffold's electronic landscape can affect the strength of hydrogen bonds and other electrostatic interactions with the target protein.

Table 2: Influence of the 7-Chloro Group on Molecular Properties

| Property | Effect of 7-Chloro Group | Potential Pharmacological Consequence |

|---|---|---|

| Electronic | Inductive electron withdrawal; modulates pKa of ring nitrogens. | Alters strength of hydrogen bonds and electrostatic interactions. |

| Lipophilicity | Increases LogP. | Affects solubility, membrane permeability, and ADME properties. |

| Steric | Occupies specific volume at the C-7 position. | Can promote favorable contacts or cause steric hindrance in the binding site. |

| Halogen Bonding | Potential to act as a halogen bond donor. | Can form stabilizing interactions with electron-rich residues (e.g., backbone carbonyls). |

Fragment-Based Drug Discovery (FBDD) and Scaffold Optimization Leveraging 6-Azaindoles

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govfrontiersin.org This approach uses small, low-molecular-weight compounds ("fragments") to probe a protein's binding sites. Because of their simplicity, fragments can explore chemical space more efficiently and often form high-quality, energetically favorable interactions. frontiersin.org

The 6-azaindole core is an exemplary scaffold for FBDD. pharmablock.comnih.gov Its rigid, bicyclic structure presents well-defined vectors for chemical modification, allowing fragments to be efficiently "grown" or "linked" into more potent, drug-like molecules. The azaindole framework is a known hinge-binder for many kinases, making it a valuable starting point for inhibitor design. pharmablock.comnih.gov The process of scaffold optimization involves iterative cycles of chemical synthesis guided by structural biology (typically X-ray crystallography) and bioactivity assays. researchgate.netnih.gov Substituents are systematically added to the core fragment to engage additional pockets and interaction points within the target protein, thereby increasing affinity and selectivity. The 4-amino and 7-chloro groups on the specific azaindole represent initial functionalizations of the core scaffold that can be further optimized based on the structural information of the target.

Table 3: 6-Azaindole Scaffold in a Fragment-Based Drug Discovery Workflow

| FBDD Stage | Action Involving the 6-Azaindole Scaffold | Objective |

|---|---|---|

| 1. Fragment Screening | A library containing 6-azaindole or a related fragment is screened against a biological target. | Identify a "hit" that binds to the target, even with low affinity. |

| 2. Hit Validation & Structural Characterization | The binding of the 6-azaindole hit is confirmed and its binding mode is determined, often by X-ray crystallography. | Understand the key interactions (e.g., hydrogen bonds) between the scaffold and the protein. |

| 3. Scaffold Optimization (Fragment Growing) | Synthetic chemistry is used to add substituents at various positions (e.g., C-4, C-7) of the 6-azaindole core. | To engage nearby pockets in the binding site and improve potency and selectivity. |

| 4. Lead Optimization | Further refinement of the elaborated scaffold to improve drug-like properties (potency, selectivity, ADME). | Develop a preclinical candidate. |

Conformational Analysis and Tautomerism in 6-Azaindole Systems Relevant to Binding

The three-dimensional conformation and potential tautomeric forms of a ligand are fundamental to its ability to be recognized by a receptor. For heteroaromatic systems like 6-azaindole, prototropic tautomerism can occur, where a proton shifts between two or more positions on the molecule, resulting in distinct isomers that are in equilibrium.

In the case of this compound, two primary forms of tautomerism are possible:

Amino-Imino Tautomerism: The 4-amino group can exist in equilibrium with a 4-imino form, where the exocyclic nitrogen is double-bonded to the ring and a proton has shifted to one of the ring nitrogens.

Annular Tautomerism: The proton on the pyrrole nitrogen (N-1) can potentially migrate to the pyridine nitrogen (N-6).

The relative stability of these tautomers, and thus their population at equilibrium, is highly sensitive to the surrounding environment, including solvent polarity and the specific hydrogen-bonding environment of a protein's active site. researchgate.net A protein may selectively bind and stabilize a minor tautomer that has a more favorable interaction profile. Consequently, a ligand that appears less promising in solution might adopt a specific, high-affinity tautomeric form upon binding. Understanding and predicting the preferred tautomeric state in the bound conformation is therefore a critical aspect of rational drug design for 6-azaindole derivatives.

Table 4: Potential Tautomeric Forms and Their Binding Implications

| Tautomer Type | Description | Impact on Molecular Recognition |

|---|---|---|

| Amino (Canonical) Form | Standard 4-amino-1H-pyrrolo[3,2-c]pyridine structure. | Presents a hydrogen bond donor at N-1 and the 4-NH2 group, and an acceptor at N-6. |

| Imino Form | Proton shifts from the 4-amino group to a ring nitrogen (e.g., N-6), forming an exocyclic C=N double bond. | Alters the hydrogen bond donor/acceptor pattern significantly; the imino group becomes a donor, and the protonated N-6 is also a donor. |

| Annular (6H) Tautomer | Proton from N-1 migrates to N-6. | Changes N-1 to a hydrogen bond acceptor and N-6 to a donor, reversing the pattern of the canonical form. |

Investigation of Biological Activities and Underlying Molecular Mechanisms of 4 Amino 7 Chloro 6 Azaindole Analogs

Enzyme Inhibition Profiles of Azaindole Derivatives

Analogs built around the azaindole core have demonstrated potent and often selective inhibition of various enzymes critical to disease progression, including protein kinases and viral enzymes.

The azaindole framework is a versatile scaffold for developing inhibitors against several protein kinase families.

Protein Kinase B (PKB/Akt): PKB is a crucial component in signaling pathways that regulate cell growth and survival, and its deregulation is common in cancer. While a series of pyrrolo[2,3-d]pyrimidine compounds were identified as potent PKB inhibitors, the corresponding 7-azaindole (B17877) analogs were also investigated. The 7-azaindole analogs showed comparable activity to their pyrrolo[2,3-d]pyrimidine counterparts in cellular assays, affirming that their anti-proliferative effects are primarily driven by the inhibition of PKB. However, the 7-azaindole series generally exhibited lower selectivity for PKB over the closely related kinase PKA.

Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a transcriptional regulator implicated in various cancers, including acute myeloid leukemia (AML). A series of novel 7-azaindole derivatives were designed and synthesized as CDK8 inhibitors. One lead compound, 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea, demonstrated excellent inhibitory activity against CDK8 with a half-maximal inhibitory concentration (IC₅₀) of 51.3 ± 4.6 nM. mdpi.comresearchgate.net This compound also showed significant anti-proliferative effects in AML cell lines. mdpi.comresearchgate.net

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea | CDK8 | 51.3 ± 4.6 |

Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A): Overexpression of DYRK1A is associated with pathologies such as Down syndrome and Alzheimer's disease. Specific 6- and 7-azaindole derivatives have been developed as potent DYRK1A inhibitors. In one study, 3,5-diaryl-7-azaindoles were synthesized and evaluated, with some compounds showing IC₅₀ values in the nanomolar range. For instance, a lead compound known as DANDY was reported to have an IC₅₀ of 3.0 nM. Another study on fluoro derivatives of 3,5-di(polyhydroxyaryl)-7-azaindoles reported a compound with an IC₅₀ of 20.7 nM for DYRK1A inhibition. researchgate.net

| Compound Class/Name | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| DANDY (3,5-diaryl-7-azaindole) | DYRK1A | 3.0 |

| Fluoro-DANDY derivative | DYRK1A | 20.7 |

The 7-azaindole scaffold has been successfully utilized to develop non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. In a screening of a library of 585 compounds based on a 7-azaindole core, several hits with submicromolar anti-HIV-1 activity were identified. acs.orgpjsir.org A lead compound directly inhibited the reverse transcriptase (RT) enzyme with an IC₅₀ of 0.73 μM and maintained some activity against clinically significant mutant strains K103N and Y181C. acs.orgpjsir.org Subsequent optimization led to an analog with improved potency against the wild-type enzyme. acs.orgpjsir.org

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| Lead Compound 8 | HIV-1 RT (Wild Type) | 0.73 |

| Lead Compound 8 | HIV-1 RT (K103N Mutant) | 9.2 |

| Lead Compound 8 | HIV-1 RT (Y181C Mutant) | 3.5 |

| Optimized Analog | HIV-1 RT (Wild Type) | 0.36 |

Anti-proliferative Effects in Disease Models

The enzyme-inhibiting properties of azaindole analogs translate into potent anti-proliferative effects in various cellular models of disease, primarily through the induction of programmed cell death.

Several studies have confirmed that 7-azaindole derivatives exert their anti-proliferative effects by triggering apoptosis. Meriolins, which are synthetic hybrids containing a 7-azaindole core, have been shown to be highly cytotoxic in multiple lymphoma and leukemia cell lines. iosrjournals.org These compounds strongly induce apoptosis and activate caspases within a few hours. iosrjournals.org Similarly, the potent CDK8 inhibitor 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea was found to induce apoptosis in acute myeloid leukemia cells. mdpi.comresearchgate.net

The molecular mechanisms driving the anti-proliferative and pro-apoptotic activity of these compounds involve the modulation of specific signaling pathways. The CDK8 inhibitor based on the 7-azaindole scaffold was shown to inhibit the phosphorylation of STAT5, a key downstream target in AML signaling. mdpi.comresearchgate.net This inhibition leads to cell cycle arrest in the G1 phase, which ultimately culminates in apoptosis. mdpi.comresearchgate.net The apoptotic activity of meriolin derivatives is mediated by the intrinsic mitochondrial death pathway, a mechanism that was shown to be effective even in cells overexpressing the anti-apoptotic protein Bcl-2. iosrjournals.org

Antimicrobial Activity against Pathogenic Microorganisms

In addition to their applications in oncology and virology, azaindole analogs have been investigated as potential antimicrobial agents. Research has demonstrated that various derivatives of 7-azaindole exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. acs.org In one study, novel 7-azaindole derivatives were synthesized and screened for their in-vitro antibacterial activity, with some compounds showing moderate to good potency when compared to standard antibiotics. For example, compounds with chloro and fluoro substitutions showed activity against both Gram-positive and Gram-negative bacteria, with potency comparable to ciprofloxacin (B1669076) in some cases. This suggests that the azaindole core is a viable template for the development of new antibacterial agents. acs.org

Antifungal Efficacy, Particularly Against Yeasts

Research into the antifungal properties of 7-azaindole derivatives has revealed promising activity against a range of pathogenic yeasts. A study investigating a series of 2,5-disubstituted-7-azaindoles demonstrated their potential, particularly against Cryptococcus neoformans, a significant opportunistic fungal pathogen. nih.gov

Several synthesized 7-azaindole analogs exhibited noteworthy minimum inhibitory concentrations (MICs) against various yeast species. For instance, compounds with a phenyl group at the 2-position and a hydrogen at the 5-position of the 7-azaindole core showed considerable efficacy. The introduction of a chlorine atom at the 5-position, creating a structure analogous to the core of interest, was also explored.

Detailed findings from the screening of these compounds against several yeast strains are presented in the table below. The data highlights that certain substitutions on the 7-azaindole ring system can lead to potent antifungal activity. Notably, the 5-chloro-2-phenyl-7-azaindole derivative displayed an MIC of 3.9 µg/mL against Cryptococcus neoformans. nih.gov This suggests that the 7-chloro-6-azaindole scaffold could be a valuable template for the development of new antifungal agents.

Antifungal Activity of 7-Azaindole Analogs (MIC in µg/mL)

| Compound | Candida albicans | Candida glabrata | Candida krusei | Cryptococcus neoformans |

|---|---|---|---|---|

| 5-H-2-phenyl-7-azaindole | >125 | >125 | >125 | 62.5 |

| 5-Chloro-2-phenyl-7-azaindole | >125 | >125 | >125 | 3.9 |

| 5-Methyl-2-phenyl-7-azaindole | >125 | >125 | >125 | 15.6 |

| 5-H-2-(4-chlorophenyl)-7-azaindole | >125 | >125 | >125 | 31.3 |

| 5-Chloro-2-(4-chlorophenyl)-7-azaindole | >125 | >125 | >125 | 7.8 |

| Amphotericin B (Control) | 1.0 | 1.0 | 2.0 | 0.5 |

Data sourced from Kelly et al. (2013) nih.gov

Antibacterial Potential and Spectrum of Activity

The antibacterial potential of 7-azaindole analogs has also been a subject of investigation, although the spectrum of activity appears to be more limited compared to their antifungal effects. The same study that highlighted their anti-yeast efficacy also screened these compounds against a panel of Gram-positive and Gram-negative bacteria. nih.gov

The results indicated that the tested 7-azaindole derivatives generally exhibited weak to no activity against the bacterial strains evaluated under the experimental conditions. For instance, the MIC values for compounds such as 5-chloro-2-phenyl-7-azaindole against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa were all greater than 125 µg/mL. nih.gov This suggests that while the 7-azaindole scaffold shows promise in the antifungal arena, modifications to the core structure may be necessary to unlock significant antibacterial activity.

The table below summarizes the antibacterial screening results for selected 7-azaindole analogs.

Antibacterial Activity of 7-Azaindole Analogs (MIC in µg/mL)

| Compound | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa |

|---|---|---|---|---|

| 5-H-2-phenyl-7-azaindole | >125 | >125 | >125 | >125 |

| 5-Chloro-2-phenyl-7-azaindole | >125 | >125 | >125 | >125 |

| 5-Methyl-2-phenyl-7-azaindole | >125 | >125 | >125 | >125 |

| 5-H-2-(4-chlorophenyl)-7-azaindole | >125 | >125 | >125 | >125 |

| 5-Chloro-2-(4-chlorophenyl)-7-azaindole | >125 | >125 | >125 | >125 |

| Ciprofloxacin (Control) | 0.25 | 1.0 | 0.016 | 0.5 |

Data sourced from Kelly et al. (2013) nih.gov

Computational Chemistry and Chemoinformatics in the Exploration of 4 Amino 7 Chloro 6 Azaindole

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for understanding the dynamic behavior of biological systems at an atomic level. nih.gov For compounds like 4-Amino-7-chloro-6-azaindole, MD simulations provide critical insights into how the ligand interacts with its biological target over time, revealing the stability of the binding pose and the key non-covalent interactions that govern molecular recognition.

In studies of related 7-azaindole (B17877) derivatives, MD simulations have been instrumental in characterizing their interactions with protein targets. For instance, simulations of 7-azaindole inhibitors targeting the SARS-CoV-2 spike protein's receptor-binding domain (RBD) revealed stable and sustained interactions within the binding interface. nih.gov These simulations can track the fluctuations and conformational changes of both the ligand and the protein, ensuring that the initial docked pose is stable. nih.govmdpi.com

Key interactions, such as hydrogen bonds, pi-pi stacking, and pi-cation interactions, are monitored throughout the simulation to determine their persistence. For example, the hydrogen on a 7-azaindole group was observed to form a stable hydrogen bond with an aspartate residue of the hACE2 receptor for 98% of the simulation time, indicating a highly stable and crucial interaction. nih.gov Similarly, pi-pi and pi-cation interactions with key tyrosine and lysine (B10760008) residues contribute significantly to the binding affinity. nih.gov This detailed information on the stability and nature of ligand-protein contacts is invaluable for rational drug design, allowing for the targeted modification of the scaffold to enhance binding affinity and selectivity. rsc.org

| Interacting Residue (Protein) | Interaction Type | Stability (% of Simulation Time) |

|---|---|---|

| ASP30 (hACE2) | Hydrogen Bond | 98% |

| ASN33 (hACE2) | Hydrogen Bond | Persistent |

| LYS26 (hACE2) | Pi-Cation | Persistent |

| LYS417 (S1-RBD) | Pi-Cation | Sustained |

| TYR453 (S1-RBD) | Pi-Pi | Sustained |

| GLU406 (S1-RBD) | Water Bridge | Sustained |

Free Energy Perturbation (FEP) for Relative Binding Affinity Predictions

Predicting the binding affinity of a ligand to its target is a primary goal in drug discovery. dundee.ac.uk Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics that calculates the difference in binding free energy between two closely related ligands. mavenrs.com This technique is particularly useful during the lead optimization phase, as it can accurately predict whether a proposed chemical modification will improve or diminish the compound's potency. mavenrs.comvu.nl

The FEP method involves creating a non-physical, or "alchemical," pathway to computationally mutate one molecule into another in a series of small steps. By simulating these transformations both in solution and when bound to the protein target, the relative binding free energy (ΔΔG) can be calculated. nih.govnih.gov

While specific FEP studies on this compound are not widely published, the application of FEP to the broader azaindole class demonstrates its utility. For example, FEP calculations have been used to guide the optimization of 7-azaindole inhibitors of HIV-1 reverse transcriptase. In these studies, researchers evaluated potential substitutions on the azaindole scaffold to identify modifications that would enhance binding affinity. The FEP predictions of binding energy changes correlated qualitatively with the experimentally measured inhibitory activities, successfully guiding the synthesis of a modified analog with improved potency. Such results establish FEP as a valuable tool for refining azaindole-based compounds. nih.gov

| Compound Modification | Predicted Binding Energy Change (ΔΔG, kcal/mol) | Experimental Fold Change in Potency |

|---|---|---|

| H | +6.2 ± 1.3 | 17 (Decrease) |

| 4-Fluorophenyl | +0.49 ± 0.50 | 3.9 (Decrease) |

| 4-Nitrophenyl | +0.65 ± 0.55 | 1.9 (Decrease) |

Ligand-Based and Structure-Based Drug Design Methodologies Applied to 6-Azaindoles

Both ligand-based and structure-based design strategies are integral to the discovery of drugs involving the 6-azaindole (B1212597) scaffold. pharmablock.com

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically obtained from X-ray crystallography or cryo-electron microscopy. nih.gov This approach has been widely applied to azaindoles, particularly through Fragment-Based Drug Design (FBDD). pharmablock.commdpi.com In FBDD, small chemical fragments are screened for binding to the target protein. nih.gov Once a fragment hit, such as an azaindole core, is identified and its binding mode is determined crystallographically, it is grown or optimized into a more potent lead compound. nih.gov The 7-azaindole scaffold, for instance, is recognized as an excellent "hinge-binding" motif in many protein kinases, as it can form two key hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine (B156593) in ATP. nih.gov This structural insight has guided the development of numerous kinase inhibitors. mdpi.comnih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. This method uses the knowledge of a set of molecules known to be active against the target. nih.gov By analyzing the structure-activity relationships (SAR) of these compounds, medicinal chemists can deduce the key chemical features (pharmacophores) required for biological activity and design new molecules with improved properties. nih.govnih.gov For 6-azaindole derivatives, SAR studies have explored how different substituents on the azaindole ring affect potency and other pharmacological properties, guiding the optimization of these compounds as allosteric modulators or enzyme inhibitors. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatic Analysis of Azaindole Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org By generating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound in a library, QSAR models can be built to predict the activity of newly designed, unsynthesized molecules. tandfonline.commdpi.com

QSAR studies have been successfully applied to libraries of azaindole derivatives to understand the structural requirements for inhibiting various targets, such as Aurora B kinase. nih.gov In a typical study, a dataset of azaindole analogs with known inhibitory activities is used to develop a predictive model. nih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where certain properties (e.g., steric bulk, positive charge) are predicted to increase or decrease activity. nih.gov These maps, often used in conjunction with molecular docking results, provide clear, intuitive guidance for designing more potent inhibitors. nih.gov

Cheminformatics tools are also used to analyze large libraries of azaindole compounds, assessing properties like chemical diversity, solubility, and drug-likeness to prioritize candidates for synthesis and screening. mdpi.com

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Partial charges, Dipole moment | Describes charge distribution and electrostatic interactions |

| Steric | Molecular volume, Surface area | Describes the size and shape of the molecule |

| Hydrophobic | LogP (Partition coefficient) | Describes the molecule's lipophilicity and solubility |

| Topological | Connectivity indices | Describes the branching and arrangement of atoms |

Challenges and Future Directions in 4 Amino 7 Chloro 6 Azaindole Research

Overcoming Synthetic Hurdles for Complex Azaindole Architectures

The synthesis and functionalization of azaindoles, including the 6-azaindole (B1212597) core of 4-amino-7-chloro-6-azaindole, present notable challenges. rsc.org Classical indole (B1671886) synthesis methods are often less effective for azaindoles because the electron-deficient nature of the integrated pyridine (B92270) ring complicates reactions. pharmablock.comnih.gov

Key synthetic challenges include:

Regioselectivity: Introducing substituents to the correct position on the 6-azaindole core can be difficult. For instance, N-alkylation can result in mixtures of N1 and N6 regioisomers due to the ambient nature of the 6-azaindole anion. digitellinc.com

Harsh Reaction Conditions: Some traditional methods require harsh conditions, which may not be compatible with sensitive functional groups on complex derivatives. pharmablock.com

Low Reactivity: The inherent low reactivity of starting materials like aminopyridines can complicate the construction of the azaindole ring system. nih.gov

To overcome these hurdles, modern synthetic strategies are being developed. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become crucial for the functionalization of the azaindole nucleus. nih.govnih.gov Other advanced methods, including C-H activation, offer more direct and efficient routes to create complex derivatives, though challenges related to regioselectivity and the high energy barrier of breaking C-H bonds remain. nih.gov The development of novel one-step syntheses, for example, from precursors like 3-amino-4-picoline, is also a promising avenue for creating a wide range of 2-substituted 6-azaindoles more efficiently. nih.gov

| Synthetic Strategy | Description | Key Challenges | References |

|---|---|---|---|

| Metal-Catalyzed Cross-Coupling | Utilizes catalysts (e.g., Palladium) to form C-C or C-N bonds, allowing for diverse functionalization of the azaindole core. | Catalyst sensitivity, cost, and removal of metal residues from the final product. | nih.govnih.gov |

| C-H Activation | Directly functionalizes carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. | Achieving high regioselectivity, overcoming the high energy barrier of C-H bond cleavage. | nih.gov |

| Hemetsberger–Knittel Synthesis | Involves the condensation of a pyridinecarbaldehyde with an azido (B1232118) acetate (B1210297) to form the azaindole-2-carboxylic acid building block. | Can fail with certain substituted pyridine aldehydes. | nih.gov |

| Novel One-Step Syntheses | Condensation of dianions (e.g., from 3-amino-4-picoline) with carboxylic esters to directly form 2-substituted 6-azaindoles. | Requires specific starting materials and strong base conditions. | nih.gov |

Expanding the Therapeutic Landscape: Novel Targets and Disease Indications

While azaindole derivatives have been extensively explored as kinase inhibitors for oncology, their therapeutic potential extends to a much broader range of diseases. nih.govgoogle.com The unique physicochemical properties of the azaindole nucleus, which can be fine-tuned by altering the nitrogen position and substitution patterns, make it an attractive scaffold for modulating novel biological targets. nih.govmdpi.com

Future research is focused on expanding the applications of this compound derivatives to new therapeutic areas:

Neurodegenerative Diseases: Azaindole derivatives are being investigated as treatments for conditions like Alzheimer's and Parkinson's disease. nih.govnih.gov For instance, certain 4-azaindole (B1209526) amides have been designed as selective positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor, a target for improving cognitive impairments. nih.gov Similarly, the related 4-amino-7-chloroquinoline scaffold has been identified as a promising framework for developing neuroprotective agents for Parkinson's disease. nih.govresearchgate.net

Inflammatory and Autoimmune Diseases: The anti-inflammatory potential of azaindoles is a significant area of interest. Derivatives have shown activity as inhibitors of ROCK (Rho Kinase) and CC-chemokine receptor-2 (CCR2), which are implicated in conditions like rheumatoid arthritis, asthma, and multiple sclerosis. nih.gov

Infectious Diseases: The azaindole framework is a key component in the development of novel antiviral agents, including inhibitors of HIV reverse transcriptase and compounds targeting viruses like Ebola and dengue. nih.govresearchgate.net Its utility also extends to antibacterial applications, with derivatives showing promise against Mycobacterium tuberculosis. nih.gov

| Disease Indication | Potential Molecular Target | Example Azaindole Application | References |

|---|---|---|---|

| Cancer | Protein Kinases (e.g., B-Raf, CDK9, DYRK1A) | Selective inhibition of oncogenic kinases to halt tumor growth. | nih.govgoogle.comnih.gov |

| Neurodegenerative Disorders | M1 Muscarinic Receptor, NR4A2 | Positive allosteric modulators for cognitive enhancement in Alzheimer's disease. | nih.govnih.gov |

| Inflammatory Diseases | ROCK, CCR2, COX-2 | Inhibition of pathways involved in asthma, rheumatoid arthritis, and multiple sclerosis. | nih.govamrita.edu |

| Infectious Diseases (Viral/Bacterial) | HIV Reverse Transcriptase, DprE1 | Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and antitubercular agents. | nih.govnih.gov |

Advanced Computational Modeling for Predictive Design and Optimization

Computer-aided drug design (CADD) is becoming indispensable for accelerating the discovery and optimization of novel this compound derivatives. taylorandfrancis.com These computational approaches reduce the time and cost associated with drug development by predicting how molecules will interact with their biological targets before they are synthesized. taylorandfrancis.comfrontiersin.org

Key computational strategies being employed include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule within the active site of a target protein. frontiersin.orgnih.gov For azaindole-based kinase inhibitors, docking studies help to visualize and confirm crucial hydrogen bonding interactions with the kinase hinge region, guiding the design of more potent compounds. nih.govnih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. frontiersin.org It helps in designing new molecules that retain these key features for optimal target engagement.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic understanding of its stability and conformational changes. nih.gov

Free Energy Perturbation (FEP): FEP is a powerful computational method that can accurately predict the difference in binding affinity between two closely related molecules. nih.gov This technique is particularly useful during the lead optimization phase to guide which structural modifications are most likely to improve potency. nih.gov

These in silico methods allow for the rapid screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and biological testing. taylorandfrancis.com

Integration of High-Throughput Synthesis and Screening Synergies for Next-Generation Azaindoles

The synergy between high-throughput synthesis (HTS) and high-throughput screening (HTS) is poised to revolutionize the discovery of next-generation azaindole therapeutics. This integrated approach allows for the rapid creation and evaluation of large, diverse chemical libraries, significantly accelerating the identification of lead compounds. nih.gov

Challenges in traditional drug discovery, such as the high failure rate of reactions in the final stages of synthesizing complex molecules, can be mitigated by these new platforms. scienceintheclassroom.org Miniaturized and automated systems now enable thousands of chemical experiments to be performed on a nanomole scale in a single day, using minimal amounts of precious starting materials. scienceintheclassroom.orgnih.gov

The process typically involves:

Automated Synthesis: Using robotic liquid handlers and acoustic dispensing technology, a large library of azaindole analogs can be synthesized in parallel in multi-well plates. nih.govrsc.org

High-Throughput Screening: The unpurified compound libraries are directly tested for activity against a specific biological target. nih.gov Techniques like mass spectrometry-based analysis allow for rapid confirmation of product formation and bioassay results. researchgate.net

Data Analysis and Iteration: The vast amount of data generated is analyzed to identify "hits" and establish robust structure-activity relationships (SAR). nih.gov This information feeds back into the design of the next generation of compounds for synthesis, creating an efficient design-make-test-analyze cycle.

This powerful combination of automated synthesis and screening allows researchers to explore chemical space more broadly and efficiently, overcoming previous bottlenecks and accelerating the journey from initial hit to optimized clinical candidate. nih.govrsc.org

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-7-chloro-6-azaindole, and how do reaction conditions affect regioselectivity?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cyanation/reduction sequences, as demonstrated in azaindole functionalization studies. Regioselective chlorination of the 7-azaindole scaffold is critical, often achieved through N-oxide intermediates to direct halogenation at the 7-position . Temperature control (e.g., 80–100°C) and catalyst selection (e.g., Pd(PPh₃)₄) significantly influence yield and selectivity. Researchers should validate regiochemistry using tandem techniques like H NMR and X-ray crystallography .

Q. Which analytical techniques are essential for characterizing this compound, and what are common pitfalls in data interpretation?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR are critical for confirming molecular weight and carbon environments. For amino and chloro substituents, H NMR chemical shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) and coupling patterns must align with predicted structures. Conflicting spectral data (e.g., unexpected splitting) may arise from tautomerism or impurities; cross-validation via HPLC purity assays (>95%) is recommended .

Q. How can researchers design a preliminary bioactivity screen for this compound derivatives?

- Methodological Answer : Use a tiered approach:

- Tier 1 : In vitro assays (e.g., kinase inhibition) with positive/negative controls (IC₅₀ comparisons).

- Tier 2 : Dose-response curves (1 nM–100 µM) to assess potency.

- Tier 3 : Selectivity profiling against related enzymes (e.g., CDK2 vs. CDK4).

Follow standardized protocols from medicinal chemistry literature, ensuring biological replicates (n ≥ 3) and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition-state geometries for Suzuki-Miyaura couplings. Key parameters include frontier molecular orbital (FMO) energies and Mulliken charges at the chloro and amino sites. Compare computed activation barriers (ΔG‡) with experimental yields to validate models. Software like Gaussian or ORCA is recommended .

Q. What strategies resolve contradictions in reported reaction mechanisms for this compound synthesis?

- Methodological Answer : Systematic mechanistic studies using isotopic labeling (e.g., -azaindole) and kinetic isotope effects (KIE) can differentiate between electrophilic aromatic substitution (EAS) and radical pathways. For example, a KIE > 1.0 suggests EAS dominates. Cross-reference with in situ IR monitoring to detect intermediates (e.g., nitrile or palladacycle formation) .

Q. How do researchers optimize multi-step syntheses of this compound to improve scalability and reproducibility?

- Methodological Answer :

- Step 1 : Identify rate-limiting steps via reaction progress kinetic analysis (RPKA).

- Step 2 : Optimize solvent systems (e.g., DMF/H₂O for solubility) and catalyst loadings (e.g., 2–5 mol% Pd).

- Step 3 : Validate robustness using Design of Experiments (DoE) to test parameter interactions (e.g., temperature vs. pressure).

Pilot-scale trials (100–500 mg) should maintain >80% yield before kilogram-scale production .

Q. What methodologies address discrepancies in biological activity data for this compound analogs?

- Methodological Answer : Use orthogonal assay formats (e.g., fluorescence polarization vs. radiometric assays) to rule out false positives. For cell-based studies, normalize data to housekeeping genes (e.g., GAPDH) and employ counter-screens (e.g., cytotoxicity assays). Meta-analyses of published IC₅₀ values with Z-score normalization can highlight outliers .

Tables of Key Data

Table 1 : Synthetic Optimization Parameters for this compound

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 3–5 mol% Pd | ↑ 20–35% |

| Reaction Temp. | 80–90°C | ↓ Byproducts |

| Solvent System | DMF/H₂O (3:1) | ↑ Solubility |

Table 2 : Analytical Characterization Benchmarks

| Technique | Expected Data Range |

|---|---|

| H NMR (DMSO) | δ 7.2 (s, 1H, Ar-H), δ 5.8 (NH₂) |

| HRMS (ESI+) | m/z 168.0321 [M+H]⁺ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。